5-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)isoxazol-3-amine
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Overview
Description
5-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)isoxazol-3-amine is a complex organic compound that features an indole, pyridine, and isoxazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)isoxazol-3-amine typically involves multi-step organic reactions. One common approach is:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of the Isoxazole Ring: The isoxazole ring can be formed through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes.
Coupling Reactions: The final step involves coupling the indole and isoxazole moieties with the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)isoxazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.
Pharmaceutical Development: Potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)isoxazol-3-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin analogs.
Isoxazole Derivatives: Compounds such as isoxazole-4-carboxylic acid.
Pyridine Derivatives: Compounds like pyridine-3-carboxylic acid.
Uniqueness
5-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)isoxazol-3-amine is unique due to its combination of three distinct heterocyclic moieties, which may confer unique biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C19H18N4O |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
5-methyl-N-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]-1,2-oxazol-3-amine |
InChI |
InChI=1S/C19H18N4O/c1-12-10-17(23-24-12)22-19(14-6-5-9-20-11-14)18-13(2)21-16-8-4-3-7-15(16)18/h3-11,19,21H,1-2H3,(H,22,23) |
InChI Key |
SUYGBHZVJJAAIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(C2=CN=CC=C2)C3=C(NC4=CC=CC=C43)C |
Origin of Product |
United States |
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